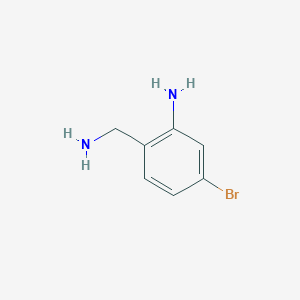
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid
Descripción general
Descripción
“3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is a chemical compound. It is a monoprotected derivative of DAP . The InChI Code for this compound is 1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3, (H,12,15) (H,13,14) .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray analysis, NMR, elemental analysis, and IR spectroscopic analysis .Chemical Reactions Analysis
The chemical reactions involving this compound include the formation of acyloxyphosphonium from the protected amino acid anion and the generation of hydrosulphide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 203.24 g/mol . It is clear and nearly colorless to pale yellow liquid at room temperature .Aplicaciones Científicas De Investigación
Deprotection of Boc Amino Acids and Peptides
The compound can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This process is crucial in organic synthesis, and the compound’s role in this application is significant .
Protein Assembly
The compound can be used as a reactant for protein assembly . This is particularly useful in the field of biochemistry, where the assembly of proteins is a fundamental process .
Synthesis of Gramicidin S Cyclic Analogs
The compound can be used in the solid-phase synthesis of gramicidin S cyclic analogs . These analogs have antibiotic and hemolytic activities, making this application important in the development of new drugs .
Synthesis of HCV Protease Inhibitor Modified Analogs
The compound can be used in the synthesis of Hepatitis C Virus (HCV) protease inhibitor modified analogs . This application is particularly relevant in the field of antiviral drug development .
Solid Phase Synthesis of Peptidic V1a Receptor Agonists
The compound can be used in the solid-phase synthesis of peptidic V1a receptor agonists . This application is significant in the field of neuroscience and drug development .
Ionic Liquid Formation
The compound can be used to form room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids can be used as starting materials in dipeptide synthesis .
Mecanismo De Acción
Target of Action
The primary target of “3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid” is involved in peptide synthesis . This compound is a type of tert-butyloxycarbonyl-protected amino acid, which is commonly used in the synthesis of peptides . The protection of the amino group by the tert-butyloxycarbonyl (Boc) group prevents unwanted reactions during peptide synthesis .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound serves as a protective group for the amino acid during peptide synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting dipeptides are formed in satisfactory yields within a short period .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of dipeptides. The compound, when used as a starting material in dipeptide synthesis, yields dipeptides in satisfactory amounts .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group occurs under acidic conditions . Additionally, the compound is miscible in certain solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties can influence the compound’s action and stability in different environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRZBCWGSHZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butoxycarbonylamino)-1-isopropylcyclopentanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)
![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)
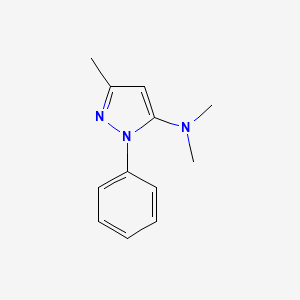
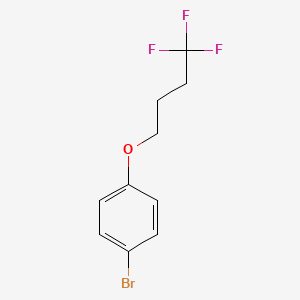
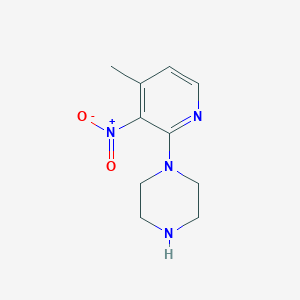
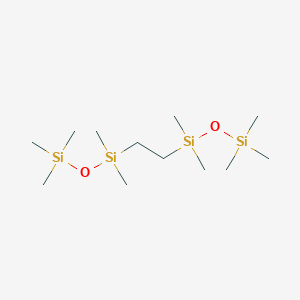

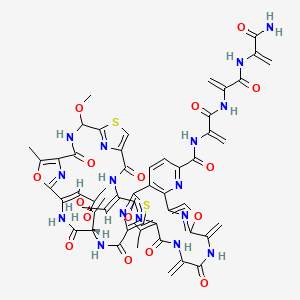
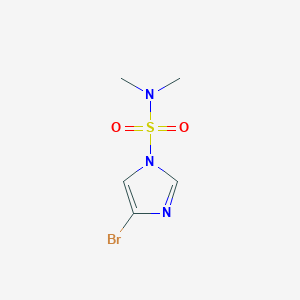
![6,7,8,9-tetrahydro-Pyrido[1,2-a]indole](/img/structure/B3147475.png)
